molecular formula C13H17N3O B6102637 N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide

货号 B6102637
分子量: 231.29 g/mol
InChI 键: PFTUDPMBUUOMGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide, commonly known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications.

科学研究应用

BIBN4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide is a neuropeptide that has been implicated in the pathophysiology of migraines, and BIBN4096BS has been shown to effectively block the this compound receptor, thereby reducing the severity and frequency of migraines.

作用机制

BIBN4096BS selectively binds to the N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor and blocks the binding of this compound, thereby inhibiting its biological effects. This compound is involved in the regulation of vasodilation and nociception, and its overactivity has been implicated in the pathophysiology of migraines. By blocking the this compound receptor, BIBN4096BS reduces the release of inflammatory neuropeptides and inhibits the dilation of blood vessels, which are both key factors in the development of migraines.
Biochemical and Physiological Effects
BIBN4096BS has been shown to effectively block the this compound receptor in both in vitro and in vivo studies. In animal models, BIBN4096BS has been shown to reduce the severity and frequency of migraines, as well as inhibit the dilation of blood vessels and reduce the release of inflammatory neuropeptides. In human studies, BIBN4096BS has been shown to be well-tolerated and effective in reducing the severity and frequency of migraines.

实验室实验的优点和局限性

BIBN4096BS has several advantages for lab experiments, including its high selectivity for the N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor and its ability to effectively block the receptor in both in vitro and in vivo studies. However, BIBN4096BS also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and study the compound.

未来方向

There are several potential future directions for BIBN4096BS research, including the development of more potent and selective N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor antagonists, the investigation of the long-term safety and efficacy of BIBN4096BS in humans, and the exploration of the potential therapeutic applications of BIBN4096BS in other disorders that involve this compound, such as cluster headaches and post-traumatic headache. Additionally, the development of new synthetic methods for BIBN4096BS could potentially reduce the cost and increase the availability of the compound for research purposes.

合成方法

BIBN4096BS can be synthesized using a multi-step process starting with commercially available starting materials. The first step involves the condensation of 2-aminobenzimidazole with 2-bromoethylbutyrate to form N-(2-bromoethyl)-1H-benzimidazol-2-amine. This intermediate is then reacted with sodium hydride and N,N-dimethylformamide to form the final product, BIBN4096BS.

属性

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-6-12(17)14-9(2)13-15-10-7-4-5-8-11(10)16-13/h4-5,7-9H,3,6H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTUDPMBUUOMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。